6-phenyltetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-dione
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Overview
Description
6-phenyltetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a tetrahydropyrazolo ring fused to a pyrimidine ring. The presence of a phenyl group at the 6-position adds to its distinct chemical properties.
Preparation Methods
The synthesis of 6-phenyltetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-dione involves multiple steps. One of the reported methods starts with the preparation of methyl N-Cbz-5-alkylamino-3-oxopentanoates, which undergoes several transformations including selective alkylation, hydrogenolytic Cbz-deprotection, and cyclization with CDI (carbonyldiimidazole) to yield the final product . The synthetic route is complex and involves careful control of reaction conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
6-phenyltetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: Its unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-phenyltetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-dione involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can interfere with the cell cycle, leading to the suppression of cell proliferation. This makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
6-phenyltetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-dione can be compared with other pyrazolopyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. These compounds share a similar core structure but differ in their substituents and specific ring systems. The unique phenyl group in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C12H13N3O2 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
6-phenyl-3,3a,4,5-tetrahydro-1H-pyrazolo[1,5-c]pyrimidine-2,7-dione |
InChI |
InChI=1S/C12H13N3O2/c16-11-8-10-6-7-14(12(17)15(10)13-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,16) |
InChI Key |
HUGZUSZXZMHUHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N2C1CC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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